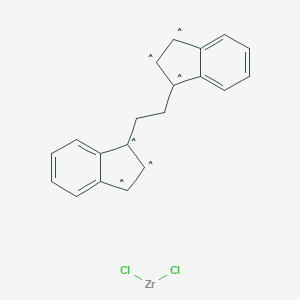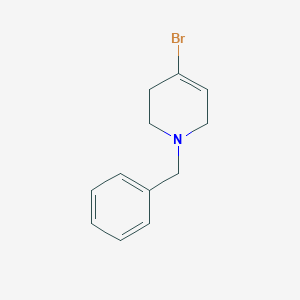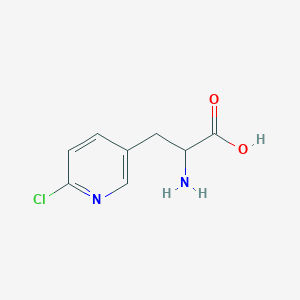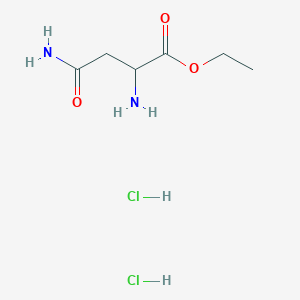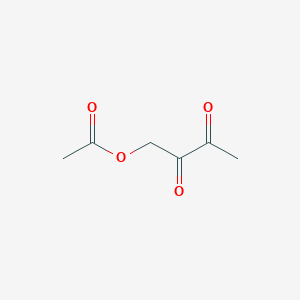
2,3-dioxobutyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dioxobutyl acetate is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 2,3-dioxobutyl acetate involves the generation of ROS in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This damage can lead to cell death or dysfunction. This compound generates ROS by reacting with cellular components such as thiols and iron-sulfur clusters.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by generating ROS. This compound has also been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress. Additionally, this compound has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
実験室実験の利点と制限
One advantage of using 2,3-dioxobutyl acetate in lab experiments is its ability to induce oxidative stress in cells, which can be useful in studying diseases such as cancer and neurodegenerative diseases. However, one limitation is that this compound can also induce oxidative stress in healthy cells, which can lead to unwanted effects. Additionally, the generation of ROS by this compound can be difficult to control, which can make it challenging to use this compound in experiments.
将来の方向性
There are several future directions for research on 2,3-dioxobutyl acetate. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and neurodegenerative diseases. Another direction is to study its effects on different cell types and tissues to better understand its mechanism of action. Additionally, future research could focus on developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
Conclusion
In conclusion, this compound is a chemical compound that is used in scientific research for its ability to induce oxidative stress. This compound is synthesized in the laboratory using various methods and has several biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool in studying diseases and developing new therapies.
合成法
2,3-dioxobutyl acetate is synthesized in the laboratory using various methods. One of the most common methods is the reaction between 2,3-butanedione and acetic anhydride in the presence of a catalyst such as pyridine. This reaction produces this compound and acetic acid as by-products. Another method involves the reaction between 2,3-butanedione and acetic acid in the presence of a catalyst such as sulfuric acid. This reaction produces this compound and water as by-products.
科学的研究の応用
2,3-dioxobutyl acetate is used in scientific research for its ability to induce oxidative stress. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This condition has been implicated in several diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. This compound has been found to induce oxidative stress by generating ROS in cells.
特性
CAS番号 |
178764-95-9 |
|---|---|
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
2,3-dioxobutyl acetate |
InChI |
InChI=1S/C6H8O4/c1-4(7)6(9)3-10-5(2)8/h3H2,1-2H3 |
InChIキー |
ZHZHTSMRXAGQAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)COC(=O)C |
正規SMILES |
CC(=O)C(=O)COC(=O)C |
同義語 |
2,3-Butanedione, 1-(acetyloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



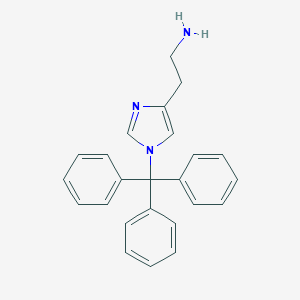

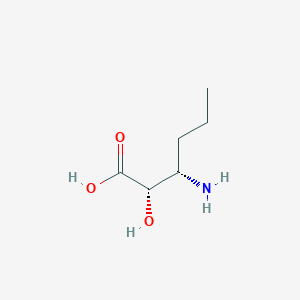
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)

